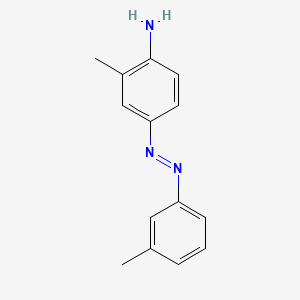![molecular formula C9H14O5 B12307141 3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)
3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid: is a chemical compound with the molecular formula C9H14O5. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a methoxycarbonyl group attached to an oxolane ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification using methanol and a suitable carboxylic acid derivative.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the oxolane derivative with a propanoic acid derivative under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of stereochemistry and enantiomeric separation techniques.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
- Utilized in the development of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of prodrugs and drug delivery systems.
Industry:
- Applied in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The methoxycarbonyl group and oxolane ring play crucial roles in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
- rac-tert-Butyl (2R,4S)-4-hydroxy-2-(((4-(methoxycarbonyl)cyclohexyl)oxy)methyl)pyrrolidine-1-carboxylate
- rac-3-[(2R,4S)-4-(methoxycarbonyl)tetrahydrofuran-2-yl]propanoic acid
Uniqueness: rac-3-[(2R,4S)-4-(methoxycarbonyl)oxolan-2-yl]propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its oxolane ring and methoxycarbonyl group provide unique reactivity and binding characteristics compared to similar compounds.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-(4-methoxycarbonyloxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
XUZCZKHANXNOET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(OC1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


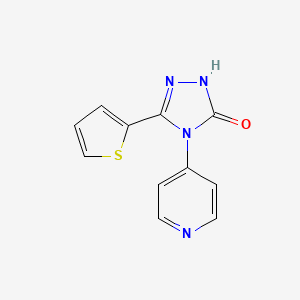

![[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12307073.png)
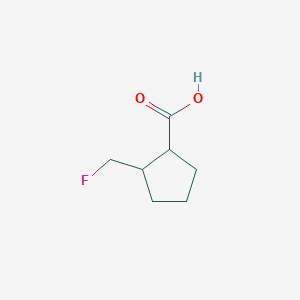
![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)
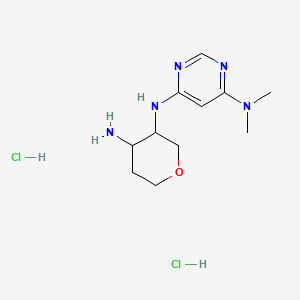
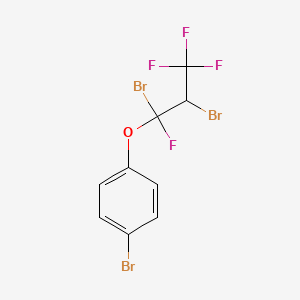
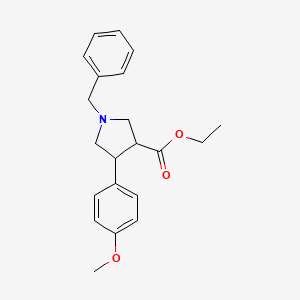

![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)

![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)
